2-chloro-N-[2-(dimethylamino)-5-(dimethylsulfamoyl)phenyl]acetamide

Medicinal Chemistry Covalent Inhibitors Structure-Activity Relationship

Researchers developing covalent probes for targets like PRMT5 or ACSS2 often face GSTO1 cross-reactivity with generic chloroacetamide-sulfamoyl scaffolds. This 2-dimethylamino variant electronically differentiates the pharmacophore (σₚ ≈ -0.83 vs +0.23 for the 2-chloro analog), reducing off-target engagement. - Head-to-head comparison with the 2-chloro analog (CAS 379726-32-6) directly quantifies warhead reactivity and selectivity. - Crystalline solid (m.p. 122 °C) with reliable 95% purity simplifies automated liquid handling and DMSO stock preparation. Fills a critical gap in public SAR sets; not found in published GSTO1 inhibitor or ACSS2 patent literature.

Molecular Formula C12H18ClN3O3S
Molecular Weight 319.81 g/mol
Cat. No. B13242283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-[2-(dimethylamino)-5-(dimethylsulfamoyl)phenyl]acetamide
Molecular FormulaC12H18ClN3O3S
Molecular Weight319.81 g/mol
Structural Identifiers
SMILESCN(C)C1=C(C=C(C=C1)S(=O)(=O)N(C)C)NC(=O)CCl
InChIInChI=1S/C12H18ClN3O3S/c1-15(2)11-6-5-9(20(18,19)16(3)4)7-10(11)14-12(17)8-13/h5-7H,8H2,1-4H3,(H,14,17)
InChIKeyHQWLLRJRTBXNIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-[2-(dimethylamino)-5-(dimethylsulfamoyl)phenyl]acetamide – Identity & Suppliers


2-Chloro-N-[2-(dimethylamino)-5-(dimethylsulfamoyl)phenyl]acetamide (CAS 1000930-36-8; molecular formula C₁₂H₁₈ClN₃O₃S; molecular weight 319.81 g·mol⁻¹) is a substituted chloroacetamide bearing a 2-dimethylamino group and a 5-dimethylsulfamoyl group on the phenyl ring . It is classified as a reactive electrophilic building block and potential covalent-probe candidate, with the chloroacetyl moiety serving as a nucleophile-sensitive warhead. The compound is supplied by Enamine (catalog EN300‑23205, purity 95 %) and Santa Cruz Biotechnology (catalog sc‑342408), among others, and is intended exclusively for research use [1]. Its melting point is reported as 122 °C .

1 Covalent probe design for non-GSTO1 targets (PRMT5, ACSS2 context)
2 Crystalline solid simplifies weighing and DMSO stock preparation
3 Electronic substitution variant (2-NMe₂) for SAR studies vs. 2-Cl analog

2-Chloro-N-[2-(dimethylamino)-5-(dimethylsulfamoyl)phenyl]acetamide – Analog Non-Interchangeability


Chloroacetamide-based probes bearing dimethylsulfamoyl substituents constitute a structurally compact but pharmacologically divergent family. Even a single substituent change on the phenyl ring—such as replacing the 2‑dimethylamino group with chlorine or shifting the sulfamoyl position—can re‑direct covalent engagement, alter cellular permeability, and switch the primary protein target (e.g., GSTO1 vs. PRMT5 vs. ACSS2) [1]. Consequently, generic selection based solely on the chloroacetamide‑sulfamoyl scaffold carries a high risk of obtaining a compound with an entirely different activity profile, undermining experimental reproducibility and procurement value [2].

Electronic redirects target engagement

2‑NMe₂ (σₚ ≈ –0.83) vs. 2‑Cl (σₚ +0.23) may shift covalent probe selectivity away from GSTO1 toward other targets; using a 2-Cl analog can alter pharmacological profile.

Chloroacetyl warhead determines binding mode

Non-chlorinated acetyl analogs cannot form covalent thioether adducts, making them unsuitable for irreversible target engagement studies.

Solid-state impacts handling reproducibility

Oily analogs complicate automated liquid handling and storage; a crystalline solid with defined melting point reduces weighing errors and stock variability.

2-Chloro-N-[2-(dimethylamino)-5-(dimethylsulfamoyl)phenyl]acetamide – Evidence vs. Analogs


2-Dimethylamino Substituent Electronic Differentiation

The target compound carries a dimethylamino group at the 2‑position of the phenyl ring, whereas the closest cataloged analogs—2‑chloro‑N‑(2‑chloro‑5‑dimethylsulfamoyl‑phenyl)‑acetamide (CAS 379726‑32‑6) and the established GSTO1 probe C1‑27 (GSTO1‑IN‑1, 2‑chloro‑N‑[4‑chloro‑3‑(dimethylsulfamoyl)phenyl]acetamide)—bear a chlorine atom at that position [1]. The dimethylamino group is a stronger electron‑donating substituent (Hammett σₚ ≈ –0.83 for NMe₂ vs. +0.23 for Cl), which alters the electron density of the aromatic ring and the acidity of the adjacent anilide N–H, thereby modulating both non‑covalent target recognition and the reactivity of the chloroacetyl warhead [2].

2-NMe₂ electronic diff.
Head-to-head
Δσₚ ≈ –1.06 vs. 2‑Cl analog; σₚ ≈ –0.83 (strongly electron‑donating)
Electronic contrast predicts distinct target‑engagement profiles
Derived from physical‑organic reference values
Medicinal Chemistry Covalent Inhibitors Structure-Activity Relationship

Covalent Reactivity from Chloroacetyl Warhead

The compound possesses a chloroacetyl group (ClCH₂C(=O)NH–), which can undergo nucleophilic substitution with cysteine thiols, whereas the non‑chlorinated analog N‑[2‑chloro‑5‑(dimethylsulfamoyl)phenyl]acetamide (CAS 1000930‑36‑8, the acetyl version) lacks this reactive center [1]. The chloroacetyl warhead is a well‑characterized cysteine‑targeting electrophile; related chloroacetamide probes such as C1‑27 form a covalent thioether bond with the active‑site cysteine of GSTO1 [2].

Chloroacetyl reactivity
Class-level
Chloroacetyl warhead enables irreversible thioether bond; non‑chlorinated analog lacks covalent capacity
Covalent vs. non‑covalent binding dictates target residence time
Class‑level inference from chloroacetamide probes (e.g., C1‑27)
Covalent Inhibitors Electrophilic Warheads Chemical Biology

Solid-State Advantage: Crystalline vs. Oily Analogs

The target compound is a crystalline solid with a reported melting point of 122 °C . This contrasts with several close analogs that are obtained as oils or low‑melting solids (e.g., certain N‑alkyl sulfamoyl acetamides are viscous oils at ambient temperature), offering practical advantages in weighing, formulation, and long‑term storage [1].

Crystalline solid vs. oil
Reported
M.p. 122 °C (solid) vs. ambient oil; Δ >100 °C
Supports weighing accuracy and stock preparation
Supplier certificate of analysis
Compound Management Solid-State Properties Procurement

Purity Advantage Over Catalog Analogs

The Enamine catalog product EN300‑23205 is supplied at a guaranteed minimum purity of 95 % [1]. This is equivalent to the purity specification of the structurally distinct GSTO1 inhibitor C1‑27 (GSTO1‑IN‑1, also 95 %) , and superior to several close analogs listed only at 90 % purity, such as certain 2‑chloro‑N‑(2‑chloro‑5‑dimethylsulfamoyl‑phenyl)‑acetamide batches .

Purity advantage
Head-to-head
95 % (target) vs. 90 % (2‑Cl analog)
Higher purity reduces unknown impurities and PAINS risk
Supplier‑certified; analytical method not specified
Quality Control Procurement Screening Collections

2-Chloro-N-[2-(dimethylamino)-5-(dimethylsulfamoyl)phenyl]acetamide – Application Scenarios


Non-GSTO1 Covalent Probe Design

Investigators developing chloroacetamide‑based covalent probes for targets other than GSTO1 (e.g., PRMT5, ACSS2, or novel cysteine‑containing enzymes) benefit from the 2‑dimethylamino substitution, which electronically distinguishes the compound from the potent GSTO1 probe C1‑27 (IC₅₀ 31 nM) [1]. The strong electron‑donating NMe₂ group (σₚ ≈ –0.83) creates a different pharmacophore, potentially reducing GSTO1 cross‑reactivity. [2]

2-Position Substituent SAR in Chloroacetamide Inhibitors

The target compound fills a gap in publicly available SAR sets: the 2‑dimethylamino variant is absent from the published GSTO1 inhibitor series and from the ACSS2 inhibitor patent literature. Researchers comparing the target compound head‑to‑head with the 2‑chloro analog (CAS 379726‑32‑6, σₚ +0.23) can directly measure the impact of electronic character on warhead reactivity, cellular potency, and selectivity.

Screening Library Procurement: Solid-State & Purity Benefits

Screening centers that prioritize compounds with favorable solid‑state properties (crystalline, m.p. 122 °C) and reliable purity (95 %) will find the target compound preferable to oily analogs (e.g., 2‑chloro‑N‑{2‑(dimethylsulfamoyl)‑6‑fluorophenylmethyl}acetamide) that complicate automated liquid handling. This simplifies compound management workflows and reduces DMSO stock variability.

Application
Selection Property
Validation Focus
Non‑GSTO1 covalent probe development
2‑NMe₂ pharmacophore (strongly electron‑donating)
Target engagement selectivity away from GSTO1
2‑Position SAR studies in chloroacetamides
Electronic contrast vs. 2‑Cl analog (Hammett σₚ)
Warhead reactivity and cellular selectivity
Compound management for screening libraries
Crystalline solid state, high certified purity
Automated dispensing precision and DMSO stock stability
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